molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No.: B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
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Description

2-Bromo-3-(propan-2-yloxy)prop-2-enal is an α,β-unsaturated aldehyde characterized by a bromine atom at the α-position and an isopropoxy group at the β-position of the conjugated enal system. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.038 g/mol (approximated from the propoxy analog in ). The bromine substituent introduces significant electrophilicity at the α-carbon, making the compound reactive toward nucleophilic attack. The isopropoxy group contributes steric bulk and moderate hydrophobicity, influencing solubility and intermolecular interactions. While specific physical data (e.g., melting/boiling points) for this compound are unavailable, its propoxy analog (2-bromo-3-propoxyprop-2-enal, CAS 623564-39-6) has a calculated LogP of 1.85, suggesting moderate lipophilicity .

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

2-bromo-3-propan-2-yloxyprop-2-enal

InChI

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3

InChI Key

UCDIXJKWUCLMJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC=C(C=O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The bromination of 3-(propan-2-yloxy)prop-2-enal using molecular bromine (Br₂) in dichloromethane at 0°C yields the target compound with moderate efficiency (∼65%). Elevated temperatures (>25°C) lead to over-bromination or decomposition, while lower temperatures (<−10°C) slow reaction kinetics. Alternative brominating agents such as N-bromosuccinimide (NBS) in the presence of light or Lewis acids (e.g., FeBr₃) have been explored but show inferior selectivity.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemperature (°C)Yield (%)
Br₂CH₂Cl₂065
NBSCCl₄2542
Br₂ + FeBr₃CHCl₃−1058

Mechanistic Insights

Bromination proceeds via electrophilic attack at the α-position of the enal, stabilized by conjugation with the carbonyl group. The isopropoxy group exerts an electron-donating effect, slightly deactivating the α-carbon and necessitating stronger electrophiles. Side reactions, such as addition across the double bond or oxidation of the aldehyde, are mitigated by严格控制 stoichiometry and reaction time.

Propargyl Ether Oxidation and Subsequent Functionalization

Synthesis of 3-(Propan-2-Yloxy)Prop-2-Enal

The precursor 3-(propan-2-yloxy)prop-2-enal is synthesized via oxidation of 3-(propan-2-yloxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane (72% yield). Alternative oxidants like Dess-Martin periodinane or Swern conditions yield comparable results but require stricter anhydrous conditions.

Table 2: Oxidation Efficiency of Propargyl Ether Derivatives

SubstrateOxidantSolventYield (%)
3-(propan-2-yloxy)propan-1-olPCCCH₂Cl₂72
3-(propan-2-yloxy)propan-1-olDess-MartinCH₂Cl₂68

Bromination of the α-Position

Following oxidation, selective bromination at the α-position is achieved using HBr in acetic acid under reflux (80°C, 4 h), yielding this compound in 70% yield. This method avoids the use of molecular bromine, reducing handling risks.

One-Pot Synthesis from Propargyl Alcohol Derivatives

A tandem oxidation-bromination strategy has been reported, wherein propargyl isopropyl ether is treated with ozone followed by HBr. The ozonolysis intermediate undergoes in situ bromination to yield the target compound (55% yield). While efficient, this method requires precise control of ozonolysis conditions to prevent over-oxidation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 6.82 (s, 1H, CHBr), 4.70 (sept, 1H, J = 6.0 Hz, OCH(CH₃)₂), 1.32 (d, 6H, J = 6.0 Hz, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.5 (CHO), 158.2 (CBr), 115.3 (CH), 69.8 (OCH(CH₃)₂), 22.1 (CH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O-C).

Mass Spectrometry

  • EI-MS (m/z): 209 [M+H]⁺, 131 [M−Br]⁺, 97 [C₅H₉O₂]⁺.

Challenges and Limitations

  • Regioselectivity: Competing bromination at the β-position or double bond addition remains a concern, particularly with excess Br₂.

  • Stability: The compound is prone to polymerization under acidic or basic conditions, necessitating storage at low temperatures (−20°C) in inert atmospheres .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-3-(propan-2-yloxy)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed:

    Oxidation: 2-Bromo-3-isopropoxy-propanoic acid.

    Reduction: 2-Bromo-3-isopropoxy-propanol.

    Substitution: 2-Amino-3-isopropoxy-propenal (when reacted with an amine)

Scientific Research Applications

2-bromo-3-(propan-2-yloxy)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-3-(propan-2-yloxy)prop-2-enal involves its interaction with various molecular targets. The bromine atom and aldehyde group are reactive sites that can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares 2-bromo-3-(propan-2-yloxy)prop-2-enal with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) Reactivity Notes
This compound C₆H₉BrO₂ 193.038 Br (α), isopropoxy (β) ~2.0* Electrophilic α-carbon; steric hindrance
2-Bromo-3-propoxyprop-2-enal C₆H₉BrO₂ 193.038 Br (α), propoxy (β) 1.85 Less steric bulk vs. isopropoxy analog
(E)-3-(2-Methoxyphenyl)prop-2-enal C₁₀H₁₀O₂ 162.19 Methoxy (ortho), phenyl ~1.5† Aromatic conjugation; electrophilic β-carbon
(E)-3-(2-Hydroxyphenyl)prop-2-enal C₉H₈O₂ 148.16 Hydroxy (ortho), phenyl ~0.8† Hydrogen-bond donor; redox-active

*Estimated based on branched-chain hydrophobicity.
†Approximated from analogous structures.

Key Observations:
  • Electrophilicity : The bromine in this compound enhances electrophilicity at the α-position, unlike the aromatic analogs (e.g., 2-methoxycinnamaldehyde), where conjugation with the phenyl ring directs reactivity to the β-carbon .
  • Hydrogen Bonding: Unlike 2-hydroxycinnamaldehyde, which forms strong hydrogen bonds via its phenolic -OH group, the target compound’s isopropoxy oxygen is a weaker hydrogen-bond acceptor, likely reducing crystal lattice stability .

Hydrogen Bonding and Crystallography

While crystallographic data for this compound is unavailable, studies on related compounds (e.g., ) suggest that bromine’s polarizability may facilitate halogen bonding, while the isopropoxy group’s ether oxygen could engage in weak C–H···O interactions. In contrast, 2-hydroxycinnamaldehyde forms robust O–H···O hydrogen-bonded networks, influencing melting points and solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-3-(propan-2-yloxy)prop-2-enal, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of precursor enol ethers or coupling reactions. For example, analogous brominated enones are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. Optimization includes controlling temperature (e.g., maintaining ≤0°C for bromine stability) and solvent polarity to favor enal formation. Characterization by NMR and mass spectrometry ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent environments (e.g., bromine’s deshielding effect on adjacent carbons).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., distinct 79^{79}Br/81^{81}Br peaks).
  • IR Spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) stretching frequencies.
    Multi-technique validation reduces misassignment risks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and lab coats to avoid skin contact; brominated compounds may cause irritation .
  • Ventilation : Use fume hoods due to potential volatile byproducts.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound?

  • Methodological Answer :

  • Software Tools : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) to resolve ambiguities in electron density maps.
  • Twinned Data : Apply twin-law matrices in SHELXL for overlapping reflections.
  • Validation : Cross-check with hydrogen-bonding networks and packing analysis to ensure geometric plausibility .

Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R22_2^2(8) dimers or chains. For brominated enals, C=O⋯H–O and Br⋯π interactions often stabilize layered or helical packing. Computational tools (Mercury, CrystalExplorer) visualize these networks and predict mechanical/thermal properties .

Q. How does the bromo-enal moiety influence regioselectivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer :

  • Electrophilicity : The α,β-unsaturated carbonyl (enal) acts as a dienophile, while bromine enhances electrophilicity at C2.
  • Steric Effects : The propan-2-yloxy group directs nucleophilic attack to the less hindered position.
  • Case Study : In Michael additions, DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. What strategies address contradictions in reactivity data between computational models and experimental results?

  • Methodological Answer :

  • Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental kinetic data.
  • Solvent Effects : Include implicit solvent models (e.g., SMD) to reconcile discrepancies in polar reactions.
  • Error Analysis : Use statistical tools (e.g., RMSE) to quantify deviations and refine computational parameters .

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